4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
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Overview
Description
4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound that features a quinazolinone core, a furan ring, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide involves multiple steps, starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents . The furan ring can be introduced via a Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones . The final step involves coupling the quinazolinone and furan intermediates with the cyclohexane carboxamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient catalysts for the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The amino group on the furan ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Furanones
Reduction: Dihydroquinazolinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes, while the furan ring can participate in π-π interactions with aromatic residues in proteins . The cyclohexane carboxamide moiety may enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazolinone core and are known for their diverse biological activities.
Furan Derivatives: Compounds containing the furan ring are widely used in organic synthesis and medicinal chemistry.
Cyclohexane Carboxamides: These compounds are known for their stability and ability to enhance the pharmacokinetic properties of drugs.
Uniqueness
The uniqueness of 4-((1-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide lies in its combination of these three distinct moieties, which may confer unique biological activities and chemical properties .
Properties
Molecular Formula |
C31H34N4O5 |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C31H34N4O5/c36-28(33-19-25-9-6-18-40-25)21-34-27-11-5-4-10-26(27)30(38)35(31(34)39)20-23-12-14-24(15-13-23)29(37)32-17-16-22-7-2-1-3-8-22/h1-11,18,23-24H,12-17,19-21H2,(H,32,37)(H,33,36) |
InChI Key |
ZGWHDNXBGSVNJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
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